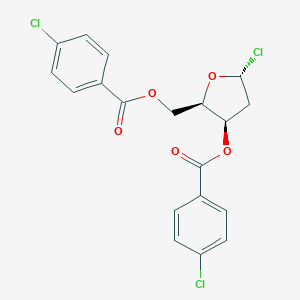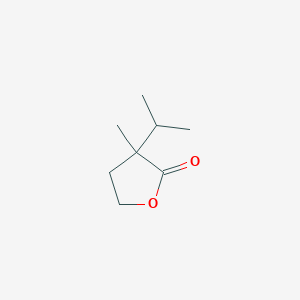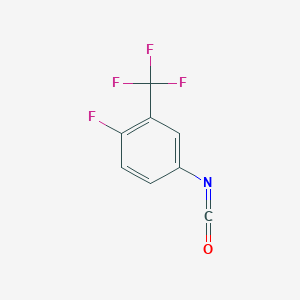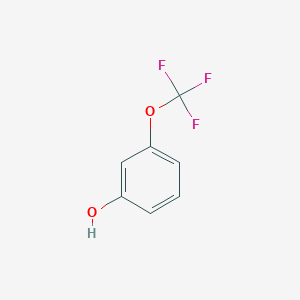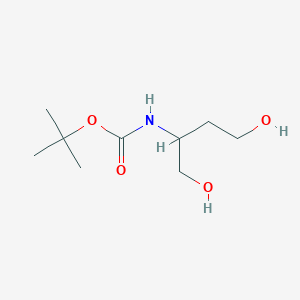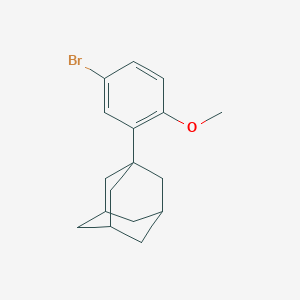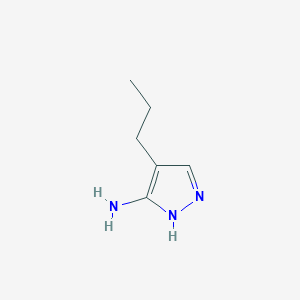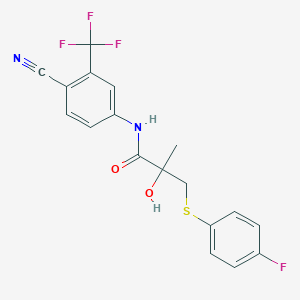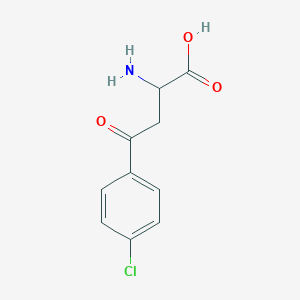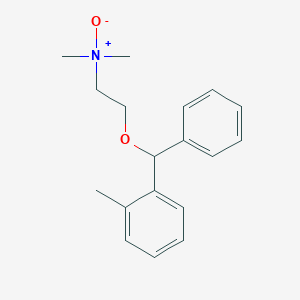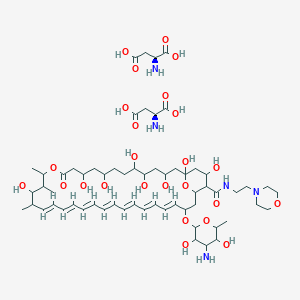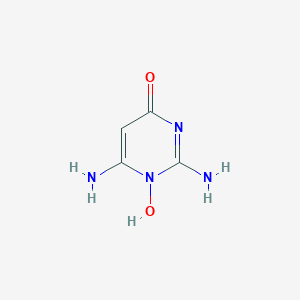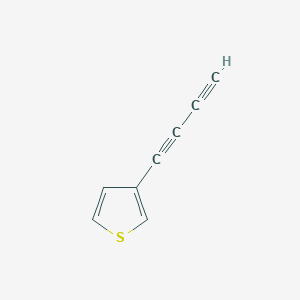
3-(1,3-Butadiynyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Butadiynyl)thiophene, also known as 3BDT, is a conjugated molecule that has gained significant attention in the scientific community due to its unique electronic properties and potential applications in various fields.
作用機序
The mechanism of action of 3-(1,3-Butadiynyl)thiophene in various applications is attributed to its unique electronic properties, which arise from its conjugated structure. In FETs and OPVs, 3-(1,3-Butadiynyl)thiophene acts as a semiconducting material, where the flow of charge carriers is controlled by the application of a gate voltage. In OLEDs and DSSCs, 3-(1,3-Butadiynyl)thiophene acts as a light-emitting or photosensitizing material, where the absorption of light results in the emission of photons or the generation of electron-hole pairs, respectively. In sensing, 3-(1,3-Butadiynyl)thiophene acts as a fluorescent or conductive material, where the binding of analytes to the surface of 3-(1,3-Butadiynyl)thiophene results in a change in its optical or electrical properties.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 3-(1,3-Butadiynyl)thiophene, as it is primarily used in lab experiments. However, some studies have reported that 3-(1,3-Butadiynyl)thiophene exhibits low toxicity and biocompatibility, making it a promising material for biomedical applications.
実験室実験の利点と制限
The advantages of using 3-(1,3-Butadiynyl)thiophene in lab experiments include its ease of synthesis, high purity, and unique electronic properties. However, the limitations of using 3-(1,3-Butadiynyl)thiophene in lab experiments include its sensitivity to air and moisture, which can affect its stability and performance.
将来の方向性
There are several future directions for the research and development of 3-(1,3-Butadiynyl)thiophene. One direction is to explore its potential applications in biomedical imaging and therapy, as its low toxicity and biocompatibility make it a promising material for these applications. Another direction is to improve its stability and performance by developing new synthesis methods and modifying its molecular structure. Additionally, the development of new sensing platforms based on 3-(1,3-Butadiynyl)thiophene could lead to the detection of a wide range of analytes with high sensitivity and selectivity.
合成法
The synthesis method of 3-(1,3-Butadiynyl)thiophene involves the reaction of 3-bromo-2,5-dimethylthiophene with butadiyne in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, which results in the formation of 3-(1,3-Butadiynyl)thiophene. The purity of the synthesized 3-(1,3-Butadiynyl)thiophene can be improved by recrystallization or column chromatography.
科学的研究の応用
3-(1,3-Butadiynyl)thiophene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and sensing. In organic electronics, 3-(1,3-Butadiynyl)thiophene has been used as a building block for the fabrication of field-effect transistors (FETs) and organic photovoltaic cells (OPVs). In optoelectronics, 3-(1,3-Butadiynyl)thiophene has been used as a light-emitting material in organic light-emitting diodes (OLEDs) and as a photosensitizer in dye-sensitized solar cells (DSSCs). In sensing, 3-(1,3-Butadiynyl)thiophene has been used as a fluorescent probe for the detection of metal ions and as a chemiresistor for the detection of volatile organic compounds (VOCs).
特性
CAS番号 |
131292-31-4 |
|---|---|
製品名 |
3-(1,3-Butadiynyl)thiophene |
分子式 |
C8H4S |
分子量 |
132.18 g/mol |
IUPAC名 |
3-buta-1,3-diynylthiophene |
InChI |
InChI=1S/C8H4S/c1-2-3-4-8-5-6-9-7-8/h1,5-7H |
InChIキー |
ZSNDXIHYDMAFAE-UHFFFAOYSA-N |
SMILES |
C#CC#CC1=CSC=C1 |
正規SMILES |
C#CC#CC1=CSC=C1 |
同義語 |
Thiophene, 3-(1,3-butadiynyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



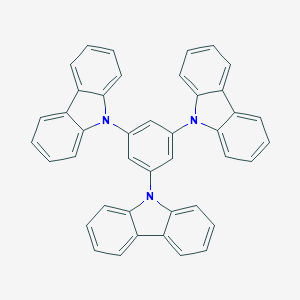
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
